The synthesis of N-(5-chloro-2-pyridinyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide was achieved through a multi-step process starting with a high-throughput in vitro mass screen of a chemical library, which identified 4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one as a lead compound. [ [] ] Structure-activity relationship (SAR) studies and molecular modeling were subsequently employed to optimize the lead compound, ultimately leading to the synthesis of N-(5-chloro-2-pyridinyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. [ [] ]
N-(5-chloro-2-pyridinyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide acts as a potent inhibitor of Factor Xa. [ [] ] The mechanism of inhibition likely involves binding to the active site of Factor Xa, preventing its enzymatic activity and ultimately inhibiting the coagulation cascade. [ [] ]
N-(5-chloro-2-pyridinyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has shown promise as a potential anticoagulant agent. [ [] ] In vitro studies have demonstrated its potent inhibitory activity against Factor Xa, with an IC50 value of 3 nM. [ [] ] The compound displayed high selectivity for Factor Xa over other related serine proteases. [ [] ] Furthermore, preclinical studies in rabbit and dog models showed that N-(5-chloro-2-pyridinyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide was efficacious in antithrombotic models when administered intravenously. [ [] ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9